molecular formula C8H17NOS B13010224 (S)-N-(1-Ethoxypropan-2-yl)thietan-3-amine

(S)-N-(1-Ethoxypropan-2-yl)thietan-3-amine

Katalognummer: B13010224
Molekulargewicht: 175.29 g/mol
InChI-Schlüssel: DVXUOJWIXWBBTH-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-N-(1-Ethoxypropan-2-yl)thietan-3-amine is an organic compound characterized by a thietane ring, which is a four-membered ring containing a sulfur atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(1-Ethoxypropan-2-yl)thietan-3-amine typically involves the following steps:

    Formation of the Thietane Ring: This can be achieved through the cyclization of a suitable precursor, such as a 3-chloropropanethiol, under basic conditions.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-N-(1-Ethoxypropan-2-yl)thietan-3-amine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to break the thietane ring, leading to linear or branched products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (S)-N-(1-Ethoxypropan-2-yl)thietan-3-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be used in the synthesis of bioactive molecules that target specific enzymes or receptors.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological properties, such as antimicrobial, antiviral, or anticancer activities. Research into these properties could lead to the development of new therapeutic agents.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its reactivity and versatility make it valuable for various applications, including the synthesis of polymers and advanced materials.

Wirkmechanismus

The mechanism by which (S)-N-(1-Ethoxypropan-2-yl)thietan-3-amine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The thietane ring and amine group can participate in binding interactions, while the ethoxy group may influence the compound’s solubility and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Thietan-3-amine: Lacks the ethoxy group, making it less versatile in certain reactions.

    N-(1-Ethoxypropan-2-yl)thietan-3-amine: Without the (S)-configuration, it may exhibit different stereochemical properties and biological activities.

    (S)-N-(1-Methoxypropan-2-yl)thietan-3-amine: Similar structure but with a methoxy group instead of an ethoxy group, which can affect its reactivity and applications.

Uniqueness

(S)-N-(1-Ethoxypropan-2-yl)thietan-3-amine’s unique combination of a thietane ring, ethoxy group, and amine group, along with its specific stereochemistry, distinguishes it from other compounds

Eigenschaften

Molekularformel

C8H17NOS

Molekulargewicht

175.29 g/mol

IUPAC-Name

N-[(2S)-1-ethoxypropan-2-yl]thietan-3-amine

InChI

InChI=1S/C8H17NOS/c1-3-10-4-7(2)9-8-5-11-6-8/h7-9H,3-6H2,1-2H3/t7-/m0/s1

InChI-Schlüssel

DVXUOJWIXWBBTH-ZETCQYMHSA-N

Isomerische SMILES

CCOC[C@H](C)NC1CSC1

Kanonische SMILES

CCOCC(C)NC1CSC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.